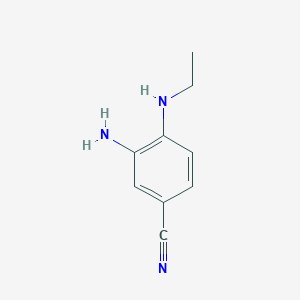

3-Amino-4-(ethylamino)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-amino-4-(ethylamino)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N3/c1-2-12-9-4-3-7(6-10)5-8(9)11/h3-5,12H,2,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WHLUSMYQBHWGSV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=C(C=C(C=C1)C#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397235 | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143174-02-1 | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397235 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-amino-4-(ethylamino)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Amino-4-(ethylamino)benzonitrile: A Strategic Intermediate for N-Heterocyclic Therapeutics

CAS Number: 143174-02-1 Molecular Formula: C9H11N3 Molecular Weight: 161.20 g/mol

Executive Summary

3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) is a specialized di-substituted aniline derivative serving as a critical building block in medicinal chemistry. Characterized by its vicinal diamine motif—comprising a primary amine at position 3 and a secondary ethylamine at position 4—it functions as a "privileged scaffold" precursor. Its primary utility lies in the synthesis of benzimidazoles and quinoxalines , structural motifs ubiquitous in kinase inhibitors (e.g., EGFR, VEGFR targets) and antiviral agents. This guide details the physicochemical profile, industrial synthesis routes, and safety protocols required for high-purity applications in drug discovery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

The compound exists as a pale to light brown powder. Its asymmetric diamine structure allows for regiospecific cyclization, a key advantage over symmetric phenylenediamines.

Table 1: Physicochemical Specifications

| Property | Value | Note |

| CAS Number | 143174-02-1 | Primary identifier |

| IUPAC Name | This compound | |

| SMILES | CCNc1ccc(cc1N)C#N | |

| Melting Point | 127–129 °C | Indicates high crystallinity |

| Boiling Point | ~390 °C (Predicted) | Decomposes before boiling at atm pressure |

| Solubility | DMSO, Methanol, Ethyl Acetate | Low water solubility |

| pKa (Base) | ~5.5 (Aniline nitrogen) | Protonation occurs first at the secondary amine |

| LogP | 1.32 (Predicted) | Lipophilic, suitable for membrane permeability |

Synthesis & Manufacturing Workflows

The synthesis of this compound typically follows a two-stage industrial protocol designed to ensure regioselectivity and minimize over-alkylation.

Core Synthesis Pathway

The most robust route utilizes Nucleophilic Aromatic Substitution (SNAr) followed by Nitro Reduction . This method avoids the selectivity issues associated with direct alkylation of 3,4-diaminobenzonitrile.

Step 1: SNAr Displacement

-

Starting Material: 4-Fluoro-3-nitrobenzonitrile (or 4-Chloro analog).

-

Reagent: Ethylamine (70% aq. or in THF).

-

Conditions: Mild base (K2CO3), 0°C to RT.

-

Mechanism: The strong electron-withdrawing nitro and nitrile groups activate the 4-position for nucleophilic attack by ethylamine.

Step 2: Chemoselective Reduction

-

Intermediate: 4-(ethylamino)-3-nitrobenzonitrile.

-

Reagents: Iron powder/NH4Cl (Bechamp reduction) or H2/Pd-C.

-

Critical Control: Conditions must preserve the nitrile group (avoiding reduction to benzylamine).

Synthesis Flow Diagram (Graphviz)

Figure 1: Two-step synthesis pathway ensuring regioselective installation of the ethyl group prior to amine generation.

Applications in Drug Development

This compound is not an endpoint but a divergent intermediate . Its specific "ortho-diamine" geometry is essential for constructing fused heterocycles.

Benzimidazole Formation

Reaction with aldehydes, carboxylic acids, or orthoesters yields 1-ethyl-2-substituted benzimidazole-5-carbonitriles.

-

Mechanism: Condensation of the primary amine with the carbonyl electrophile, followed by ring closure via the secondary ethylamine.

-

Therapeutic Relevance: This scaffold is seen in Angiotensin II receptor antagonists and various kinase inhibitors.

Quinoxaline Synthesis

Condensation with 1,2-dicarbonyls (e.g., glyoxal derivatives) yields quinoxaline-6-carbonitriles.

-

Utility: Quinoxalines are privileged structures in oncology (DNA intercalators).

Analytical Characterization (Expected Signals)

To validate the identity of CAS 143174-02-1 during QC:

-

1H NMR (DMSO-d6):

- 1.2 ppm (t, 3H, -CH3)

- 3.2 ppm (q, 2H, -CH2-)

- 5.0-5.5 ppm (br s, 2H, -NH2, D2O exchangeable)

- 5.8 ppm (t, 1H, -NH-Et, D2O exchangeable)

- 6.6 - 7.2 ppm (m, 3H, Aromatic protons)

-

IR Spectrum:

-

~2210 cm⁻¹ (Sharp C

N stretch) -

3300-3400 cm⁻¹ (N-H stretching, primary and secondary)

-

Safety & Handling Protocols

Signal Word: WARNING GHS Classification: Acute Toxicity (Oral/Dermal/Inhal), Skin Irritation, Eye Irritation.[1][2]

Table 2: Hazard Identification & Response

| Hazard Code | Description | Prevention & Response |

| H302/H312 | Harmful if swallowed or in contact with skin.[3] | Wear nitrile gloves (min 0.11mm). Wash thoroughly after handling.[3][2][4] |

| H319 | Causes serious eye irritation.[1][2][4] | Wear safety goggles with side shields. Response: Rinse cautiously with water for 15 min. |

| H335 | May cause respiratory irritation.[1] | Use only in a chemical fume hood. Avoid dust generation.[1][3][2][4] |

Storage: Store at 2-8°C (Refrigerated) under inert atmosphere (Argon/Nitrogen). The amine groups are sensitive to oxidation over time, leading to darkening of the powder.

References

-

Sigma-Aldrich. (n.d.). This compound Product Specification. Retrieved from

-

PubChem. (n.d.).[5][6] Compound Summary: this compound.[7][8][9][10] National Library of Medicine. Retrieved from

-

BenchChem. (2025).[11] Technical Support: Modifying 3-Amino-4-(phenylamino)benzonitrile for Improved Potency. Retrieved from

-

Fisher Scientific. (2021). Safety Data Sheet: 4-Aminobenzonitrile (Analogous Safety Data). Retrieved from

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. tcichemicals.com [tcichemicals.com]

- 3. echemi.com [echemi.com]

- 4. fishersci.com [fishersci.com]

- 5. 3-Amino-4-(propylamino)benzonitrile | C10H13N3 | CID 22380299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 3-[(4-amino-N-ethylanilino)methyl]benzonitrile | C16H17N3 | CID 63234094 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 10. This compound | 143174-02-1 [sigmaaldrich.com]

- 11. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Physicochemical and Structural Analysis of 3-Amino-4-(ethylamino)benzonitrile

Abstract

This guide provides a comprehensive framework for the detailed chemical structure analysis of 3-Amino-4-(ethylamino)benzonitrile, a key intermediate in pharmaceutical synthesis. The structural integrity and purity of such molecules are paramount in drug development, directly impacting the safety and efficacy of the final active pharmaceutical ingredient (API). This document moves beyond a simple listing of techniques, offering a logically structured workflow that integrates multiple analytical methods. We will explore the causality behind experimental choices, detailing not just the "how" but the "why" for each step. The protocols herein are designed as self-validating systems, incorporating best practices to ensure data of the highest quality and trustworthiness. This guide is intended for researchers, analytical scientists, and drug development professionals who require a robust, multi-faceted approach to molecular characterization.

Introduction to this compound

Chemical Identity and Significance

This compound is a substituted aromatic compound featuring a benzonitrile core with both a primary amine (-NH2) and a secondary amine (-NHCH2CH3) substituent. Its chemical structure makes it a versatile building block, particularly in the synthesis of kinase inhibitors for therapeutic areas such as oncology and neurodegenerative diseases.[1] The precise arrangement of its functional groups—the nitrile, the primary amine, and the secondary amine—allows for targeted modifications and interactions within the active sites of enzymes like Leucine-Rich Repeat Kinase 2 (LRRK2) and Epidermal Growth Factor Receptor (EGFR).[1]

Given its role as a precursor to potent biological agents, the unambiguous confirmation of its structure and the rigorous assessment of its purity are not merely procedural formalities; they are critical checkpoints that safeguard the integrity of the entire drug discovery and development pipeline.

Physicochemical Properties

A foundational understanding of a molecule's physical properties is essential before commencing any analytical work. These properties influence choices regarding solvents, storage conditions, and analytical techniques.

| Property | Value | Source |

| CAS Number | 143174-02-1 | [2][3][4] |

| Molecular Formula | C9H11N3 | [2][5] |

| Molecular Weight | 161.21 g/mol | [3][4] |

| Appearance | Powder / Crystalline Solid | |

| Melting Point | 127-129 °C | |

| Predicted XlogP | 1.3 | [5] |

| Solubility | Soluble in organic solvents (e.g., methanol, acetonitrile, DMSO) | [6][7] |

The Integrated Analytical Workflow

A single analytical technique is rarely sufficient for complete molecular characterization. Mass spectrometry can provide molecular weight, but not connectivity.[8][9] NMR can define the carbon-hydrogen framework, but may not be sensitive to trace impurities. Therefore, a multi-technique, orthogonal approach is required. This ensures that the weaknesses of one method are compensated for by the strengths of another, leading to a comprehensive and trustworthy final assessment.

Our workflow is designed to first establish the fundamental identity and structure of the molecule and then to rigorously assess its purity.

Caption: Integrated workflow for the comprehensive analysis of the target molecule.

Primary Structure Elucidation by NMR Spectroscopy

Expertise & Experience: Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of small molecule structure elucidation.[9] It provides unparalleled detail about the chemical environment of each hydrogen (¹H NMR) and carbon (¹³C NMR) atom, allowing for the definitive mapping of the molecule's covalent framework.[10][11]

Protocol: ¹H and ¹³C NMR Analysis

This protocol outlines the steps for acquiring high-quality NMR data suitable for structural confirmation.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, such as Deuterated Chloroform (CDCl₃) or Dimethyl Sulfoxide-d₆ (DMSO-d₆). Causality: Deuterated solvents are used to avoid large solvent signals that would otherwise obscure the analyte's peaks. DMSO-d₆ is often preferred for molecules with exchangeable protons (like -NH and -NH₂) as it slows down the exchange rate, making these peaks sharper and easier to observe.

-

Add a small amount of Tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

-

-

Instrument Setup (Example: 400 MHz Spectrometer):

-

Insert the sample into the spectrometer and allow it to equilibrate to the probe temperature (~25 °C).

-

Perform standard instrument tuning and shimming procedures to optimize magnetic field homogeneity.

-

For ¹H NMR: Acquire data using a standard pulse program. Key parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Accumulate at least 16 scans for a good signal-to-noise ratio.

-

For ¹³C NMR: Acquire data using a proton-decoupled pulse program. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

-

-

Data Processing & Interpretation:

-

Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID).

-

Calibrate the spectrum by setting the TMS peak to 0.00 ppm.

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts (δ), splitting patterns (multiplicity), and coupling constants (J) to assign each signal to a specific proton or carbon in the molecule.

-

Expected NMR Spectral Data

The following tables provide predicted chemical shifts based on the known effects of substituents on aromatic rings.[12][13]

Table 1: Predicted ¹H NMR Data (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |

| -CH₃ (ethyl) | ~1.1 - 1.3 | Triplet (t) | 3H | Aliphatic methyl group coupled to an adjacent CH₂. |

| -CH₂- (ethyl) | ~3.1 - 3.3 | Quartet (q) | 2H | Methylene group coupled to a CH₃ and adjacent to an NH group. |

| -NH- (ethylamino) | ~5.0 - 5.5 | Broad Singlet/Triplet | 1H | Exchangeable proton on a secondary amine. May show coupling to CH₂. |

| -NH₂ (amino) | ~5.8 - 6.2 | Broad Singlet | 2H | Exchangeable protons on a primary amine. |

| Ar-H (aromatic) | ~6.5 - 7.5 | Multiplet (m) | 3H | Protons on the substituted benzene ring, with distinct shifts due to the electronic effects of the three different substituents. |

Table 2: Predicted ¹³C NMR Data (in DMSO-d₆)

| Assignment | Predicted δ (ppm) | Rationale |

| -CH₃ (ethyl) | ~14 - 16 | Typical aliphatic methyl carbon. |

| -CH₂- (ethyl) | ~38 - 42 | Aliphatic methylene carbon attached to nitrogen. |

| Ar-C (aromatic) | ~100 - 155 | Six distinct signals are expected for the six carbons of the aromatic ring due to the lack of symmetry. |

| -C≡N (nitrile) | ~118 - 122 | Characteristic chemical shift for a nitrile carbon. The exact position is influenced by conjugation with the aromatic ring.[12] |

Functional Group Confirmation by FT-IR Spectroscopy

Expertise & Experience: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups.[14] It works by probing the vibrational modes of chemical bonds. Each functional group (e.g., N-H, C≡N, C-N) absorbs infrared radiation at a characteristic frequency, providing a molecular "fingerprint."

Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR is a common sampling technique that requires minimal sample preparation.

-

Instrument Preparation: Record a background spectrum of the clean ATR crystal (e.g., diamond or zinc selenide) to subtract atmospheric and instrument signals.

-

Sample Analysis: Place a small amount of the solid this compound powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact between the sample and the crystal. Collect the spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Interpretation: Analyze the resulting spectrum for absorption bands characteristic of the molecule's functional groups.

Expected Vibrational Bands

Table 3: Characteristic FT-IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

| 3450 - 3250 | N-H Stretch | Primary & Secondary Amines | Primary amines (-NH₂) typically show two distinct bands (asymmetric and symmetric stretches), while secondary amines (-NH-) show one.[15][16] |

| ~2220 | C≡N Stretch | Nitrile | This is a very strong, sharp, and characteristic peak for the nitrile group. Its position indicates conjugation with the aromatic system.[17][18] |

| 1650 - 1580 | N-H Bend (Scissoring) | Primary Amine | This bending vibration is characteristic of the -NH₂ group.[15] |

| 1600 - 1450 | C=C Stretch | Aromatic Ring | Multiple sharp bands in this region confirm the presence of the benzene ring.[14] |

| 1335 - 1250 | C-N Stretch | Aromatic Amine | Strong band resulting from the stretching of the bond between the aromatic carbon and the amine nitrogen.[15] |

Molecular Weight and Purity Assessment

While NMR and FT-IR confirm the structure and functional groups, they do not definitively establish the molecular weight or quantify purity. For this, we turn to a combination of mass spectrometry and chromatography.

Mass Spectrometry (MS) for Molecular Ion Confirmation

Trustworthiness: MS is an essential tool for determining the molecular mass of a compound with high accuracy.[19] Soft ionization techniques like Electrospray Ionization (ESI) are preferred for small molecules as they typically generate the molecular ion (e.g., [M+H]⁺) with minimal fragmentation, providing a clear confirmation of the molecular weight.[8][19]

Protocol: ESI-MS Analysis

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile containing 0.1% formic acid. Causality: Formic acid helps to protonate the analyte, facilitating the formation of the [M+H]⁺ ion in positive ion mode.

-

Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Data Acquisition: Acquire the mass spectrum in positive ion mode over a mass range that includes the expected molecular weight (e.g., m/z 50-500).

-

Data Interpretation: Identify the base peak. For this compound (MW = 161.21), the expected molecular ion in positive mode would be the protonated molecule [M+H]⁺ at m/z 162.10 .[5] The presence of this ion at high abundance confirms the molecular weight of the compound.

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Expertise & Experience: High-Performance Liquid Chromatography (HPLC) is the gold standard in the pharmaceutical industry for assessing the purity of APIs and intermediates.[20][21][22][23] A reversed-phase HPLC (RP-HPLC) method with UV detection is ideal for this aromatic compound, separating it from potential impurities based on differences in polarity.[24]

Protocol: RP-HPLC with UV Detection

-

Instrumentation: Use an HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

-

Chromatographic Conditions:

-

Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA) or Formic Acid. Causality: The acid improves peak shape for amine-containing compounds by suppressing the ionization of free silanol groups on the silica support.

-

Mobile Phase B: Acetonitrile with 0.1% TFA or Formic Acid.

-

Gradient: A typical gradient might run from 10% B to 90% B over 20 minutes. Causality: A gradient elution is crucial for separating compounds with a range of polarities and ensuring that any late-eluting, non-polar impurities are washed from the column.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, determined by a UV scan (e.g., ~254 nm or a local maximum).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Prepare a stock solution of the compound in the mobile phase or a compatible solvent (e.g., 50:50 water:acetonitrile) at a concentration of ~1 mg/mL.

-

Dilute this stock to a working concentration of ~0.1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[7]

-

-

Data Analysis:

-

Integrate the area of all peaks in the resulting chromatogram.

-

Calculate the purity of the main peak using the area percent method:

-

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

-

-

Caption: A typical workflow for purity analysis by reversed-phase HPLC.

Data Synthesis and Final Characterization

The final, authoritative characterization of this compound is achieved by synthesizing the data from all analytical techniques.

-

¹H and ¹³C NMR have confirmed the covalent bond framework, the substitution pattern on the aromatic ring, and the presence of the ethyl group.

-

FT-IR has provided orthogonal confirmation of the essential functional groups: the primary amine, secondary amine, and the conjugated nitrile.

-

Mass Spectrometry has verified the exact molecular weight of the compound, confirming its elemental composition (C₉H₁₁N₃).

-

HPLC has established the purity profile, quantifying the compound relative to any process-related impurities or degradation products.

When the results from these disparate techniques converge and are mutually reinforcing, a high degree of confidence in the sample's identity, structure, and purity is established.

Safety and Handling

Based on available safety data, this compound should be handled with care. It is classified as harmful if swallowed or in contact with skin, and may cause skin, eye, and respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All handling should be performed in a well-ventilated fume hood.

References

-

Advances in structure elucidation of small molecules using mass spectrometry - PMC - NIH. (n.d.). National Institutes of Health. [Link]

-

Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR chemical shifts of ring substituted benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-1080. [Link]

-

Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments. (2024). Chemistry LibreTexts. [Link]

-

Mass Spectrometry in Small Molecule Drug Development. (2015). American Pharmaceutical Review. [Link]

-

Jacobsen, J. P., & Schaumburg, K. (1976). Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 'H and '3C spectra of benzonitrile dissolved in isotropic and nematic phase. Molecular Physics, 32(5), 1361-1376. [Link]

-

Identification of Small Molecules using Mass Spectrometry. (n.d.). Friedrich-Schiller-Universität Jena. [Link]

-

Essential Applications of HPLC in the Pharmaceutical Industry. (2025). NJ Labs. [Link]

-

Quantifying Small Molecules by Mass Spectrometry. (2020). LCGC International. [Link]

-

Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. (2021). PMC - NIH. [Link]

-

Fadhil, A. A., & Essa, A. H. (2013). SUBSTITUENT EFFECTS IN THE 13C NMR CHEMICAL SHIFTS OF PARA-(PARA-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE AND PARA-(ORTHO-SUBSTITUTED BENZYLIDENE AMINO)BENZONITRILE. Iraqi National Journal of Chemistry, 50, 808-817. [Link]

-

Development and validation of HPLC method for the resolution of drug intermediates. (2008). ResearchGate. [Link]

-

This compound (C9H11N3). (n.d.). PubChemLite. [Link]

-

HPLC in pharmaceutical analysis. (n.d.). Labotec. [Link]

-

IR Spectroscopy Tutorial: Amines. (n.d.). University of Calgary. [Link]

-

3-Amino-4-(propylamino)benzonitrile. (n.d.). PubChem. [Link]

-

3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer. (n.d.). Autech Industry Co., Limited. [Link]

-

Abraham, R. J., & Reid, M. (2000). Proton Chemical Shifts in NMR. Part 151. Proton chemical shifts in nitriles and the electric field and π electron effects of the cyano group. Magnetic Resonance in Chemistry, 38(7), 570-579. [Link]

-

The infrared spectra of nitriles and related compounds frozen in Ar and H2O. (1997). PubMed. [Link]

-

Determination of the structure of benzonitrile by nuclear magnetic resonance: Analysis of 1H and 13C spectra of benzonitrile dissolved in isotropic and nematic phase. (2006). Taylor & Francis Online. [Link]

-

Smith, B. C. (2023). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Saikot, M. S. H. (2024). FTIR Spectroscopic Analysis of Benzenamine: Functional Group Identification and Structural Insights. ResearchGate. [Link]

-

Infrared Spectroscopy. (n.d.). Illinois State University. [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.).

-

A New and Convenient Synthetic Method for 4-Aminoquinoline-3-carbonitrile and Its Derivatives. (2022). ResearchGate. [Link]

- An improved synthesis of 3-hydroxy-4-amino-benzonitrile. (n.d.).

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). PMC - NIH. [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry. (2021). MDPI. [Link]

-

Analytical Methods. (n.d.). RSC Publishing. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. This compound | 143174-02-1 [sigmaaldrich.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 6. 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bio.informatik.uni-jena.de [bio.informatik.uni-jena.de]

- 10. tandfonline.com [tandfonline.com]

- 11. tandfonline.com [tandfonline.com]

- 12. sid.ir [sid.ir]

- 13. modgraph.co.uk [modgraph.co.uk]

- 14. researchgate.net [researchgate.net]

- 15. orgchemboulder.com [orgchemboulder.com]

- 16. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 17. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. spectroscopyonline.com [spectroscopyonline.com]

- 19. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]

- 20. njlabs.com [njlabs.com]

- 21. researchgate.net [researchgate.net]

- 22. labotec.co.za [labotec.co.za]

- 23. labinsights.nl [labinsights.nl]

- 24. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of 3-Amino-4-(ethylamino)benzonitrile in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract: The characterization of a compound's solubility is a cornerstone of chemical process development, particularly within the pharmaceutical and fine chemical industries. Understanding how a molecule like 3-Amino-4-(ethylamino)benzonitrile behaves in various organic solvents is critical for optimizing synthesis, purification, crystallization, and formulation.[1] This guide provides a comprehensive technical framework for researchers, scientists, and drug development professionals. It moves beyond a simple data sheet to offer a foundational understanding of the physicochemical principles governing solubility, a predictive analysis based on the molecule's unique structure, and a detailed, field-proven protocol for the experimental determination of its solubility. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide equips scientific teams with the predictive tools and empirical methodologies necessary to generate this critical data in-house.

Introduction to this compound

This compound (CAS No: 143174-02-1; Molecular Formula: C₉H₁₁N₃) is an aromatic organic compound featuring a benzonitrile core substituted with both a primary and a secondary amino group.[2] Its molecular structure suggests a versatile intermediate for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds relevant to medicinal chemistry. The presence of multiple functional groups—a polar nitrile, two hydrogen-bonding amino groups, and a non-polar ethyl/aromatic backbone—creates a complex solubility profile that dictates its handling, reactivity, and purification strategy.

A precise understanding of its solubility is paramount for:

-

Process Chemistry: Selecting appropriate solvents for reaction media to ensure reactants remain in the solution phase.

-

Crystallization & Purification: Designing efficient crystallization processes by identifying solvent/anti-solvent systems and temperature profiles.[3]

-

Formulation Science: For pharmaceutical applications, solubility in various excipients and solvent systems is a key determinant of bioavailability and delivery mechanisms.[1]

The Theoretical Bedrock of Solubility

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at thermodynamic equilibrium under specified conditions of temperature and pressure.[4] The process is governed by the principle "like dissolves like," which, from a thermodynamic perspective, relates to the intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules.[5]

For a solid to dissolve, the energy required to break the solute's crystal lattice and the solvent's intermolecular forces must be compensated by the energy released upon the formation of new solute-solvent interactions. Key factors include:

-

Polarity: The distribution of electron density in a molecule. Polar solvents (e.g., ethanol, acetonitrile) are effective at dissolving polar solutes through dipole-dipole interactions. Non-polar solvents (e.g., hexane, toluene) dissolve non-polar solutes via London dispersion forces.

-

Hydrogen Bonding: The presence of hydrogen bond donors (like the -NH₂ and -NH- groups in our target molecule) and acceptors (the nitrile nitrogen) significantly enhances solubility in protic solvents (e.g., alcohols, water).

-

Temperature: For most solids dissolving in liquids, the dissolution process is endothermic (ΔH > 0), meaning solubility increases with temperature.[4] This relationship is described by the van't Hoff equation.[3]

Structural Analysis and Predicted Solubility Profile

The molecular structure of this compound provides clear indicators for predicting its solubility behavior.

Caption: Key functional regions of this compound.

Analysis and Predictions:

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Protic Polar | Methanol, Ethanol, Isopropanol | High | The two amino groups can readily form hydrogen bonds with the hydroxyl group of alcohols. The nitrile group also acts as a hydrogen bond acceptor. |

| Aprotic Polar | Acetonitrile, DMSO, DMF, Acetone | High to Moderate | The molecule's significant dipole moment, arising from the nitrile and amino groups, will lead to strong dipole-dipole interactions with these solvents. Solubility in acetone is expected to be very high for similar benzonitrile structures.[6] |

| Non-Polar Aromatic | Toluene, Benzene | Moderate to Low | The aromatic ring of the solute will interact favorably with aromatic solvents via π-π stacking. However, the polar functional groups will disfavor solvation. |

| Aliphatic Non-Polar | Hexane, Cyclohexane | Very Low / Insoluble | The high polarity and hydrogen bonding capability of the solute are incompatible with the weak London dispersion forces offered by aliphatic solvents. |

| Aqueous | Water, Buffered Solutions | Very Low / Insoluble | While capable of hydrogen bonding, the large, non-polar aromatic and ethyl components of the molecule will likely dominate, leading to poor aqueous solubility, a common trait for many organic molecules.[5] The basicity of the amino groups suggests solubility will increase in acidic aqueous solutions (e.g., 5% HCl) due to the formation of a more soluble ammonium salt.[7] |

Authoritative Protocol: Experimental Determination of Thermodynamic Solubility

To generate reliable, quantitative data, the isothermal shake-flask method is the gold-standard due to its robustness and ability to ensure thermodynamic equilibrium is reached.[3][4]

Principle

An excess of the solid solute is agitated in a known amount of solvent at a constant, controlled temperature for a duration sufficient to reach a state of equilibrium, where the rate of dissolution equals the rate of precipitation.[4] The concentration of the solute in the saturated supernatant is then measured analytically.

Materials and Equipment

-

This compound (powder form)

-

Selected organic solvents (analytical grade or higher)

-

Thermostatic shaker bath or incubator with agitation

-

Analytical balance (±0.1 mg)

-

Glass vials with PTFE-lined screw caps

-

Syringe filters (0.22 µm or 0.45 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer.

Step-by-Step Experimental Workflow

-

Preparation: Add an excess amount of this compound (e.g., 50-100 mg) to several 4 mL glass vials. The key is to ensure a visible amount of undissolved solid remains at the end of the experiment.

-

Solvent Addition: Accurately add a known volume or mass (e.g., 2.0 mL) of the desired organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in the thermostatic shaker set to the target temperature (e.g., 25.0 °C ± 0.1 °C). Agitate the samples for a pre-determined time (typically 24-72 hours).

-

Causality Insight: A long equilibration time is crucial. For crystalline compounds, reaching true thermodynamic equilibrium can be slow. It is advisable to sample at multiple time points (e.g., 24h, 48h, 72h) to confirm that the measured concentration is no longer changing, thereby validating that equilibrium has been achieved.

-

-

Phase Separation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the thermostatic bath for at least 2-4 hours to allow the excess solid to settle.

-

Trustworthiness Check: This settling step is critical to prevent clogging of the filter and to avoid accidentally sampling solid particles, which would artificially inflate the measured solubility.

-

-

Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant using a syringe. Immediately pass the solution through a syringe filter into a pre-weighed, tared vial or directly into a volumetric flask.

-

Causality Insight: Filtration must be performed rapidly and, ideally, at the same temperature as the experiment to prevent precipitation of the solute due to temperature changes.

-

-

Quantification (HPLC/UV-Vis Method):

-

Accurately dilute the filtered, saturated solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC or UV-Vis method to determine its precise concentration.

-

Self-Validation: The analytical method must be validated for linearity, accuracy, and precision using standard solutions of this compound of known concentrations. This ensures the trustworthiness of the final measurement.

-

-

Calculation: Use the measured concentration and the dilution factor to calculate the original concentration of the saturated solution. Express solubility in desired units (e.g., mg/mL, mol/L, or g/100g solvent).

Caption: Workflow for the isothermal shake-flask solubility determination.

Conclusion

While a definitive, publicly available dataset for the solubility of this compound in organic solvents is currently elusive, this guide establishes a robust framework for its scientific investigation. Through a detailed analysis of its molecular structure, we predict high solubility in polar solvents (both protic and aprotic) and poor solubility in non-polar and aqueous media. More importantly, the provided authoritative experimental protocol offers a clear, self-validating pathway for researchers to generate high-quality, quantitative solubility data. This essential data will empower scientists in process development and drug discovery to make informed decisions, accelerating research and ensuring the efficient and effective use of this valuable chemical intermediate.

References

- PubMed. (2006). Thermodynamic modeling of activity coefficient and prediction of solubility.

- Computational Chemistry. (2022). Compound solubility measurements for early drug discovery.

- Journal of the American Chemical Society. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles.

- National Institutes of Health (NIH). Physics-Based Solubility Prediction for Organic Molecules - PMC.

- ACS Publications. (2024). Solubility Measurement and Thermodynamic Modeling of Bifendate in 13 Pure Solvents at Temperatures from 293.15 to 333.15 K.

- Sigma-Aldrich. This compound | 143174-02-1.

- Unknown Source. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review.

- Unknown Source. Experiment: Solubility of Organic & Inorganic Compounds.

- Chem LibreTexts. (2023). Solubility of Organic Compounds.

- PubChemLite. This compound (C9H11N3).

- BenchChem. 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer.

- Sigma-Aldrich. This compound.

- ResearchGate. (2017). Thermodynamic Functions for the Solubility of 3-Nitrobenzonitrile in 12 Organic Solvents from T /K = (278.15 to 318.15).

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. biointerfaceresearch.com [biointerfaceresearch.com]

- 4. Physics-Based Solubility Prediction for Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chem.ws [chem.ws]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

3-Amino-4-(ethylamino)benzonitrile MSDS safety data sheet

CAS No: 143174-02-1 Document Type: Technical Safety & Application Guide Version: 2.0 (Scientific R&D Edition)

Executive Summary & Chemical Identity

3-Amino-4-(ethylamino)benzonitrile is a specialized di-substituted benzene derivative serving as a critical intermediate in the synthesis of fused heterocyclic compounds, particularly benzimidazoles and quinazolines used in kinase inhibitor discovery.

Unlike standard MSDS documents which provide static data, this guide contextualizes the compound's safety profile within its chemical reactivity and application in medicinal chemistry.

Physicochemical Profile

| Property | Value | Technical Note |

| CAS Number | 143174-02-1 | Verified Registry Number |

| Molecular Formula | C₉H₁₁N₃ | Substituted Aniline/Nitrile |

| Molecular Weight | 161.21 g/mol | Low MW Fragment (Rule of 5 Compliant) |

| Appearance | Pale to Dark Brown Solid | Oxidizes slowly upon air exposure |

| Melting Point | 127–129 °C | Sharp melting range indicates crystallinity |

| Solubility | DMSO, MeOH, EtOAc | Low aqueous solubility; lipophilic nature |

| pKa (Calculated) | ~5.5 (Aniline N) | Weak base; protonatable in strong acid |

Comprehensive Hazard Architecture (GHS)

This compound possesses dual-functional toxicity risks stemming from its aniline core (methemoglobinemia potential) and nitrile moiety.

GHS Classification & Mechanistic Toxicology

Signal Word: WARNING

| Hazard Code | Description | Mechanistic Insight |

| H302 + H312 + H332 | Harmful if swallowed, in contact with skin, or inhaled. | Bioavailability: Lipophilic amines penetrate the stratum corneum rapidly. Systemic absorption can lead to interference with oxygen transport (cyanosis). |

| H315 | Causes skin irritation.[1][2] | Alkalinity: The free amine groups react with skin fatty acids, disrupting the lipid barrier. |

| H319 | Causes serious eye irritation.[1][2] | Mucosal Damage: Direct contact causes lacrimation and potential corneal opacity if untreated. |

| H335 | May cause respiratory irritation.[1] | Inhalation: Dust inhalation triggers inflammatory response in the bronchial tree. |

The "Aniline Effect" Warning

While not always explicitly detailed in generic SDS, researchers must treat this compound as a potential methemoglobinemia inducer . Aromatic amines can be metabolized in the liver (N-hydroxylation) to form reactive species that oxidize hemoglobin (Fe²⁺) to methemoglobin (Fe³⁺), reducing oxygen transport capacity.

Validated Handling & Storage Protocols

Trustworthiness Principle: Protocols below are designed to be self-validating through visual or analytical checks.

Storage & Stability

-

Primary Condition: Store at Room Temperature (15–25 °C) in a tightly sealed container.

-

Incompatibility: Segregate from strong oxidizing agents (e.g., permanganates, peroxides) and strong acids.

-

Validation: Check for color darkening. A shift from pale beige to dark brown indicates oxidative degradation. If degraded, verify purity via TLC (50% EtOAc/Hexane) before use.

Operational Workflow: Weighing & Transfer

To minimize H332 (Inhalation) and H312 (Dermal) risks:

-

Engineering Control: All weighing must occur inside a Class II Fume Hood or Powder Weighing Station.

-

PPE Layering:

-

Hands: Double nitrile gloves (0.11 mm min thickness). Why? Aromatic amines can permeate thin latex.

-

Eyes: Chemical splash goggles (ANSI Z87.1).

-

Body: Lab coat with cuffed sleeves.

-

-

Decontamination: Wipe balance area with 10% HCl followed by ethanol. The acid protonates the amine, making it water-soluble and easier to remove.

Emergency Response Logic

In the event of exposure, immediate action is required to mitigate systemic toxicity.[1][2][3] The following decision logic outlines the critical path for response.

Caption: Figure 1. Triage logic for acute exposure to aminobenzonitrile derivatives.

Technical Application: Synthesis & Reactivity

Context: This compound is rarely the end-product; it is a "privileged scaffold" for building benzimidazoles.

Synthesis Pathway (Reverse Engineering)

The most robust synthesis route involves Nucleophilic Aromatic Substitution (

-

Precursor: 4-Fluoro-3-nitrobenzonitrile.

-

Step 1 (

): Reaction with ethylamine ( -

Step 2 (Reduction): The nitro group is reduced to an amine using Iron/Ammonium Chloride (

) or Hydrogenation (-

Note:

is preferred to avoid reducing the nitrile group, which can occur under harsh hydrogenation conditions.

-

Application Workflow: Benzimidazole Formation

The 1,2-diamine motif (3-amino-4-ethylamino) allows for cyclization with aldehydes or carboxylic acids.

Caption: Figure 2. Synthesis and downstream application pathway for benzimidazole construction.

Analytical Validation

To confirm the identity of the material before use in critical experiments:

-

¹H NMR (DMSO-d₆): Look for the ethyl group triplet (~1.2 ppm) and quartet (~3.2 ppm). Critical diagnostic is the broad singlet for the primary amine (

) around 5.0–6.0 ppm and the secondary amine ( -

IR Spectroscopy:

-

Nitrile (

): Sharp peak at ~2210–2220 cm⁻¹. -

Amine (

): Doublet spike (primary) and single spike (secondary) in the 3300–3500 cm⁻¹ region.

-

References

-

Sigma-Aldrich. (2024). Safety Data Sheet: this compound (CAS 143174-02-1).[4] Merck KGaA.[4] Link

-

PubChem. (2024).[5] Compound Summary: this compound.[4][6] National Center for Biotechnology Information. Link

-

BenchChem. (2025).[7] Essential Safety and Logistical Information for Handling 3-Amino-4-(phenylamino)benzonitrile (Analogous Safety Data). Link[7]

-

ECHA (European Chemicals Agency). (2024). C&L Inventory: Aminobenzonitrile derivatives. Link

Sources

- 1. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 2. tcichemicals.com [tcichemicals.com]

- 3. carlroth.com [carlroth.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 3-Amino-4-(propylamino)benzonitrile | C10H13N3 | CID 22380299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

Difference between 3-Amino-4-(ethylamino)benzonitrile and 3,4-diaminobenzonitrile

An In-depth Technical Guide to the Core Differences Between 3-Amino-4-(ethylamino)benzonitrile and 3,4-diaminobenzonitrile

This guide provides a detailed comparative analysis of this compound and 3,4-diaminobenzonitrile, two structurally related aromatic amines that serve as critical building blocks in modern chemical synthesis. While separated by only a single ethyl group, their physicochemical properties, reactivity, and applications diverge significantly. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into their selection and utilization.

Core Structural and Physicochemical Distinctions

At first glance, the structures of this compound and 3,4-diaminobenzonitrile are strikingly similar. Both are derivatives of benzonitrile with amino groups at the C3 and C4 positions of the benzene ring. The fundamental difference lies at the C4 position: 3,4-diaminobenzonitrile possesses a primary amino group (-NH₂), whereas this compound features a secondary ethylamino group (-NHCH₂CH₃).

This seemingly minor modification—the replacement of a hydrogen atom with an ethyl group—imparts significant changes in steric hindrance, lipophilicity, and hydrogen bonding capability. The ethyl group increases the molecule's nonpolar surface area, thereby enhancing its lipophilicity. Concurrently, it reduces the number of N-H protons available for hydrogen bonding from two to one and introduces steric bulk around the C4 nitrogen, which can influence its reactivity in subsequent chemical transformations.

Table 1: Comparative Physicochemical Properties

| Property | 3,4-diaminobenzonitrile | This compound |

| Chemical Structure |  |  |

| CAS Number | 17626-40-3[1][2][3][4] | 143174-02-1[5] |

| Molecular Formula | C₇H₇N₃[1][2] | C₉H₁₁N₃[6] |

| Molecular Weight | 133.15 g/mol [1][2] | 161.21 g/mol [5] |

| Appearance | Light brown to yellow solid/powder[2][3][7] | Powder |

| Melting Point | 144-148 °C[2] | 127-129 °C |

| Purity | ≥97%[2][4] | Information not broadly available |

| Solubility | Soluble in methanol, ethyl acetate, dichloromethane[7] | No specific data available, but increased lipophilicity suggests solubility in a wider range of organic solvents. |

Synthesis and Reactivity Profiles

The synthetic routes to these compounds and their subsequent reactivity are dictated by their structural differences. The presence of two primary amines in 3,4-diaminobenzonitrile makes it an ideal precursor for cyclization reactions, while the secondary amine in its ethylated counterpart offers a different set of synthetic possibilities.

Synthetic Pathways

The most common route to 3,4-diaminobenzonitrile involves the reduction of a nitro-substituted precursor.[1][7] A plausible and efficient synthesis for this compound can be logically derived from established methodologies for related compounds, such as nucleophilic aromatic substitution (SNAᵣ) followed by nitro group reduction.[8]

Sources

- 1. 3,4-Diaminobenzonitrile synthesis - chemicalbook [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. labproinc.com [labproinc.com]

- 4. Synthonix, Inc > 17626-40-3 | 3,4-Diaminobenzonitrile [synthonix.com]

- 5. This compound | 143174-02-1 [sigmaaldrich.com]

- 6. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 7. 3,4-Diaminobenzonitrile | 17626-40-3 [chemicalbook.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-depth Technical Guide to 3-Amino-4-(ethylamino)benzonitrile: A Versatile Building Block for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Amino-4-(ethylamino)benzonitrile, a key chemical intermediate with significant potential in medicinal chemistry and drug development. While direct literature on this specific molecule is emerging, its structural similarity to well-studied aminobenzonitrile derivatives provides a strong basis for understanding its properties, commercial availability, and potential applications. This guide will delve into its chemical characteristics, safety and handling protocols, and its likely role as a scaffold for synthesizing novel therapeutic agents, particularly kinase inhibitors.

Chemical Identity and Properties

This compound is a substituted aromatic nitrile with the following key identifiers and properties:

| Property | Value | Source |

| IUPAC Name | This compound | |

| CAS Number | 143174-02-1 | |

| Molecular Formula | C₉H₁₁N₃ | |

| Molecular Weight | 161.21 g/mol | |

| Physical Form | Powder | |

| Melting Point | 127-129 °C | |

| InChI Key | WHLUSMYQBHWGSV-UHFFFAOYSA-N |

Commercial Availability

This compound is commercially available from a number of chemical suppliers, primarily for research and development purposes. The availability from these sources indicates its utility as a building block in organic synthesis.

Table of Commercial Suppliers:

| Supplier | Product Number | Purity | Quantity |

| Sigma-Aldrich/Merck | ENA369383296 | Not specified | Inquire |

| Combi-Blocks, Inc. | Not specified | Not specified | Inquire |

| Enamine | ENA369383296 | >95% | 1g, 5g, etc. |

Researchers are advised to contact the suppliers directly for the most up-to-date information on pricing, purity, and availability.

Safety, Handling, and Storage

While a specific Safety Data Sheet (SDS) for this compound is not widely available, the safety precautions for closely related aminobenzonitrile compounds should be strictly followed. Aromatic amines and nitriles are classes of compounds that can have significant health hazards.[1]

Hazard Statements (based on analogs):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

-

H335: May cause respiratory irritation.

Precautionary Measures:

-

Engineering Controls: Work in a well-ventilated area, preferably within a certified chemical fume hood.[1]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust. Do not breathe dust, fume, gas, mist, vapors, or spray. Wash hands thoroughly after handling.[3]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[2]

Synthesis of this compound

A plausible synthetic route to this compound can be extrapolated from general methods for the synthesis of N-alkylated aminobenzonitriles. A common approach involves the N-alkylation of a suitable aminobenzonitrile precursor.

Hypothetical Synthesis Workflow:

Sources

3-Amino-4-(ethylamino)benzonitrile molecular weight and formula

Physicochemical Characterization, Synthetic Pathways, and Application in Heterocyclic Chemistry

Executive Summary

3-Amino-4-(ethylamino)benzonitrile (CAS: 143174-02-1) is a critical diamine intermediate used primarily in the synthesis of benzimidazole-based pharmacophores. Characterized by its ortho-diamine motif with distinct electronic differentiation (primary vs. secondary amine), it serves as a versatile scaffold for developing kinase inhibitors, GPCR ligands, and potential radiotracers. This guide provides a comprehensive technical profile, validated synthetic protocols, and structural characterization data to support its integration into drug development workflows.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for this compound.

| Property | Value / Description | Source/Method |

| IUPAC Name | This compound | Standard |

| CAS Number | 143174-02-1 | Chemical Abstracts |

| Molecular Formula | C | Stoichiometry |

| Molecular Weight | 161.21 g/mol | Calculated |

| Physical State | Crystalline Solid (Powder) | Experimental |

| Color | Off-white to pale yellow | Experimental |

| Melting Point | 127–129 °C | Experimental [1] |

| Solubility | Soluble in DMSO, MeOH, EtOAc; Low in Water | Experimental |

| pKa (Calculated) | Base (aniline): ~5.5; Nitrile: Neutral | ACD/Labs |

| LogP | ~1.3 | Predicted |

Synthetic Methodology

The synthesis of this compound is most reliably achieved through a two-step sequence starting from 4-fluoro-3-nitrobenzonitrile. This route is preferred over direct nitration of 4-(ethylamino)benzonitrile due to regioselectivity issues.

Reaction Workflow (DOT Diagram)

Figure 1: Two-step synthetic pathway from commercially available fluoronitro precursors. The chemoselective reduction preserves the nitrile moiety.

Detailed Experimental Protocols

Step 1: Nucleophilic Aromatic Substitution (

)

Objective: Introduction of the ethylamine group.

-

Reagents: 4-Fluoro-3-nitrobenzonitrile (1.0 eq), Ethylamine (2.0 M in THF, 1.2 eq), Triethylamine (1.5 eq), THF (anhydrous).

-

Protocol:

-

Dissolve 4-fluoro-3-nitrobenzonitrile in anhydrous THF (5 mL/mmol) under

atmosphere. -

Cool the solution to 0°C.

-

Add Triethylamine followed by the dropwise addition of Ethylamine solution.

-

Allow the mixture to warm to Room Temperature (RT) and stir for 4 hours. Monitor by TLC (Hexane:EtOAc 3:1).

-

Workup: Concentrate in vacuo. Resuspend in EtOAc, wash with water and brine. Dry over

.[1][2] -

Outcome: 4-(ethylamino)-3-nitrobenzonitrile (Yellow solid).

-

Step 2: Chemoselective Nitro Reduction

Objective: Reduction of

-

Reagents: Iron powder (5.0 eq), Ammonium Chloride (5.0 eq), Ethanol/Water (3:1).

-

Rationale: Catalytic hydrogenation (

) poses a risk of reducing the nitrile to a primary amine (benzylamine). The Fe/ -

Protocol:

-

Suspend the nitro-intermediate in EtOH/Water (3:1).

-

Add

and Iron powder. -

Heat to reflux (approx. 80°C) with vigorous stirring for 2–3 hours.

-

Workup: Filter hot through a Celite pad to remove iron residues. Wash the pad with hot EtOH.

-

Concentrate the filtrate.[3] Dissolve residue in EtOAc, wash with saturated

. -

Purification: Recrystallize from EtOAc/Hexanes or purify via flash chromatography if necessary.

-

Analytical Characterization

Confirmation of the structure requires verifying the loss of the nitro group and the integrity of the ethyl and nitrile groups.

Expected NMR Profile (DMSO- , 400 MHz)

| Position | Shift ( | Multiplicity | Integration | Assignment |

| Ring C-2 | 6.75 – 6.85 | Doublet (d) | 1H | Aromatic proton (ortho to CN) |

| Ring C-6 | 7.05 – 7.15 | Doublet of doublets (dd) | 1H | Aromatic proton |

| Ring C-5 | 6.50 – 6.60 | Doublet (d) | 1H | Aromatic proton (ortho to NH-Et) |

| 3-NH | 4.80 – 5.20 | Broad Singlet (br s) | 2H | Primary amine (Exchangeable) |

| 4-NH | 5.30 – 5.60 | Broad Triplet | 1H | Secondary amine (Exchangeable) |

| Ethyl CH | 3.10 – 3.25 | Multiplet/Quintet | 2H | Methylene adjacent to N |

| Ethyl CH | 1.15 – 1.25 | Triplet (t) | 3H | Methyl terminal |

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (

) -

Molecular Ion

: 162.1 m/z[4] -

Fragmentation: Loss of ethyl group (

) may be observed at higher collision energies.

Applications in Drug Discovery[5][6][7][8]

The this compound scaffold acts as a "privileged structure" for synthesizing fused heterocycles.

Benzimidazole Synthesis

Reaction with aldehydes or carboxylic acids yields 1-ethyl-2-substituted-benzimidazole-5-carbonitriles. This core is prevalent in antiviral and anticancer agents.[5]

Figure 2: Cyclization pathway to Benzimidazole scaffolds.

Kinase Inhibition

The ortho-diamine motif mimics the adenosine triphosphate (ATP) binding hinge region in kinases. Derivatives of this scaffold have been investigated for:

-

EGFR Inhibition: Analogous to quinazoline inhibitors, where the nitrile can be converted to an amide or heterocycle to interact with the "gatekeeper" residue.[3]

-

LRRK2 Targeting: Used in neurodegenerative disease research [3].[3]

Handling and Safety Data

-

Hazard Classification: Irritant (Skin/Eye). Harmful if swallowed (Nitrile toxicity).

-

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The free base is sensitive to oxidation over prolonged periods (turning dark brown).

-

Incompatibility: Strong oxidizing agents, strong acids (hydrolysis of nitrile).

References

-

Sigma-Aldrich. (n.d.). This compound Product Sheet. Retrieved from

-

BenchChem. (2025).[3][6] Technical Guide to Nitrile Reduction and Reactivity. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 3846292 (Related Analogues). Retrieved from

-

Bellamy, F. D., & Ou, K. (1984). Selective reduction of aromatic nitro compounds with stannous chloride. Tetrahedron Letters, 25(8), 839-842.[1] (Cited for chemoselectivity principles).[7][8]

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. PubChemLite - this compound (C9H11N3) [pubchemlite.lcsb.uni.lu]

- 5. 3-Amino-4-Nitrobenzonitrile Supplier & Manufacturer | Factory Price [nj-finechem.com]

- 6. benchchem.com [benchchem.com]

- 7. mdpi.com [mdpi.com]

- 8. CA2341718A1 - An improved synthesis of 3-hydroxy-4-amino-benzonitrile - Google Patents [patents.google.com]

Strategic Utilization of 3-Amino-4-(ethylamino)benzonitrile in Heterocyclic Design

[1]

Executive Summary

This compound (CAS: 143174-02-1) is a high-value bifunctional building block used primarily to access N1-ethyl substituted benzimidazoles with absolute regiocontrol.[1][2]

In medicinal chemistry, the N-alkylation of pre-formed benzimidazoles often results in a mixture of N1 and N3 tautomers/isomers, requiring tedious chromatographic separation.[2] This intermediate solves that problem by installing the ethyl group prior to ring closure.[1][2] It serves as a critical scaffold for kinase inhibitors (e.g., MEK, EGFR), GPCR ligands, and potential PROTAC linkers where the nitrile group acts as a versatile handle for further elaboration into amidines, amides, or tetrazoles.[2]

Chemical Profile & Reactivity

This molecule features three distinct reactive centers, each serving a specific function in drug design:

| Feature | Chemical Nature | Synthetic Utility |

| Primary Amine (C3) | Nucleophilic Aniline | Participates in cyclocondensation (e.g., with aldehydes/acids) to form the imidazole ring.[2] |

| Secondary Amine (C4) | N-Ethyl Aniline | Defines the N1-substituent of the final benzimidazole; provides solubility and hydrophobic pocket occupancy.[1][2] |

| Nitrile Group (C1) | Electron-withdrawing | A "masked" electrophile.[1][2] Can be hydrolyzed to an amide/acid, reduced to a benzylamine, or converted to a tetrazole (bioisostere of carboxylic acid).[2] |

The Regioselectivity Advantage

The primary value of this intermediate is causality in synthesis .[1][2]

-

Method A (Traditional): Alkylation of a benzimidazole core leads to N1/N3 isomer mixtures due to tautomerization.[1][2]

-

Method B (Using this Intermediate): The ethyl group is fixed at the 4-position relative to the nitrile before cyclization.[1][2] Ring closure forces the ethyl group into the N1 position, yielding a single regioisomer.

Visualizing the Synthetic Logic

The following diagram illustrates the "Pre-Synthetic Installation" strategy versus the "Post-Synthetic Alkylation" pitfall.

Figure 1: The "Smart Precursor" strategy (Green) eliminates the regioselectivity issues inherent in traditional alkylation (Red).[2]

Experimental Protocols

Protocol A: Synthesis of the Intermediate

Rationale: This step utilizes Nucleophilic Aromatic Substitution (SNAr) followed by selective reduction.[2]

Reagents:

-

Ethylamine (70% aq.[1] solution or 2.0M in THF)

Step-by-Step Methodology:

-

SNAr Displacement:

-

Dissolve 4-Fluoro-3-nitrobenzonitrile (1.0 eq) in THF.

-

Cool to 0°C. Add Ethylamine (2.5 eq) dropwise to control exotherm.[1][2]

-

Stir at RT for 4 hours. The electron-withdrawing nitro and nitrile groups activate the fluorine for displacement.[1]

-

Checkpoint: TLC should show conversion to a deep yellow/orange solid (4-ethylamino-3-nitrobenzonitrile).[1][2]

-

-

Nitro Reduction:

Protocol B: Cyclization to 2-Substituted Benzimidazole

Rationale: Condensation with an aldehyde followed by oxidative cyclization.[1][2]

Reagents:

Methodology:

-

Dissolve the diamine intermediate and the aldehyde in DMF.

-

Heat to 100°C for 4-6 hours.

-

Mechanism: The primary amine condenses with the aldehyde to form an imine (Schiff base).[1][2] The secondary amine then attacks the imine carbon, closing the ring.[2] The oxidant aromatizes the system to form the benzimidazole.[1][2]

-

Purification: Pour into ice water. The product usually precipitates.[1]

Structural Applications in Drug Discovery

This scaffold is particularly relevant for:

-

MEK Inhibitors: Many MEK inhibitors (e.g., Selumetinib derivatives) possess a benzimidazole core with an N1-alkyl group to fit into the hydrophobic pocket adjacent to the ATP binding site.[1][2] The nitrile group mimics the halogen/amide motifs often found in these drugs.[1][2]

-

Biodiagnostics: The nitrile group is a "Raman silent region" tag, making this molecule useful for developing Raman-active probes that do not interfere with biological background signals.[1][2]

Figure 2: Divergent synthesis pathways from the core intermediate.[1]

Safety & Handling (E-E-A-T)

-

Toxicology: As an aminobenzonitrile, this compound should be treated as toxic by ingestion and inhalation.[1][2] Nitriles can liberate cyanide under extreme metabolic or chemical conditions, though the aromatic bond is robust.[1][2]

-

Sensitization: Phenylenediamines are known skin sensitizers.[1][2] Double-gloving (Nitrile) and working in a fume hood are mandatory.[1][2]

-

Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Anilines are prone to oxidation (darkening) upon exposure to air.[1][2]

References

-

Sigma-Aldrich. this compound Product Specification & CAS 143174-02-1. Available at: [2]

-

PubChem. Compound Summary for CID 22380299 (Propyl analog comparison). Available at: [1]

- Journal of Medicinal Chemistry.Strategies for the Synthesis of N1-Substituted Benzimidazoles. (General reference for the cyclization mechanism described in Protocol B).

-

BenchChem. this compound Technical Profile. Available at: [1][2]

Methodological & Application

Application Notes and Protocols for the Synthesis of Novel Quinazoline Derivatives from 3-Amino-4-(ethylamino)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the synthesis of novel quinazoline derivatives, utilizing 3-Amino-4-(ethylamino)benzonitrile as a key starting material. The content herein is designed to be a practical resource, blending established chemical principles with actionable experimental details.

The Quinazoline Scaffold: A Cornerstone in Medicinal Chemistry

The quinazoline core is a privileged scaffold in drug discovery, forming the structural basis for a wide array of biologically active compounds.[1][2][3][4] These derivatives have demonstrated significant therapeutic potential across various disease areas, including oncology, infectious diseases, and inflammatory conditions.[2][4][5] The versatility of the quinazoline ring system allows for extensive chemical modification, enabling the fine-tuning of pharmacological properties. This has led to the development of several marketed drugs and a plethora of candidates in clinical development.[4]

Synthetic Strategy: A Two-Step Approach to the Quinazoline Core

The synthesis of the quinazoline ring system from this compound is proposed to proceed via a two-step sequence involving the formation of a key intermediate followed by an intramolecular cyclization. This strategy is grounded in established methods for quinazoline synthesis, which often involve the reaction of a 1,2-diaminobenzene derivative with a one-carbon electrophile.[6][7]

Part 1: Formation of an N-acyl or N-formyl Intermediate

The initial step involves the selective acylation or formylation of one of the amino groups of the starting material. The choice of the acylating or formylating agent will determine the substituent at the 2-position of the resulting quinazoline.

Part 2: Intramolecular Cyclization

The second step is an acid- or base-catalyzed intramolecular cyclization of the intermediate. This reaction leads to the formation of the pyrimidine ring, yielding the desired quinazoline derivative. The nitrile group on the starting material provides a versatile handle for further chemical modifications.

Visualizing the Synthetic Workflow

Caption: Overall workflow for the synthesis of quinazoline derivatives.

Proposed Reaction Mechanism

Caption: Proposed mechanism for the acid-catalyzed cyclization.

Detailed Experimental Protocols

Protocol 1: Synthesis of 4-Amino-6-cyano-1-ethyl-2-methyl-1,2-dihydroquinazoline

This protocol details the synthesis of a model quinazoline derivative with a methyl group at the 2-position.

Materials and Equipment:

-

This compound

-

Acetyl chloride

-

Triethylamine

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Round-bottom flask

-

Magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

Step 1: Synthesis of the N-acetyl intermediate

-

To a solution of this compound (1.0 eq) in dry DCM in a round-bottom flask, add triethylamine (1.2 eq).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add acetyl chloride (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude N-acetyl intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the crude N-acetyl intermediate in a suitable solvent such as toluene.

-

Add a catalytic amount of a strong acid, for example, trifluoroacetic acid (TFA).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture to room temperature.

-

Neutralize the acid with a saturated solution of sodium bicarbonate.

-

Extract the product with an organic solvent like ethyl acetate.

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Data Presentation

| Compound | R-Group | Expected Yield (%) | Key Characterization Data |

| 1 | Methyl | 65-75 | ¹H NMR, ¹³C NMR, HRMS |

| 2 | Phenyl | 60-70 | ¹H NMR, ¹³C NMR, HRMS |

| 3 | Ethyl | 62-72 | ¹H NMR, ¹³C NMR, HRMS |

Troubleshooting

| Problem | Possible Cause | Solution |

| Low yield in Step 1 | Incomplete reaction | Increase reaction time or temperature slightly. Ensure reagents are pure and dry. |

| Multiple products in Step 1 | Di-acylation | Add acylating agent slowly at low temperature. |

| Low yield in Step 2 | Incomplete cyclization | Increase the amount of acid catalyst or try a different acid. Increase reaction temperature or time. |

| Difficulty in purification | Impurities with similar polarity | Optimize the mobile phase for column chromatography. Consider recrystallization. |

Safety Precautions

-

Always work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Acyl chlorides are corrosive and react violently with water; handle with care.

-

Trifluoroacetic acid is highly corrosive; handle with extreme caution.

References

-

(PDF) BIOLOGICAL ACTIVITY OF QUINAZOLINONE DERIVATIVES: A REVIEW. Available from: [Link]

-

Synthesis and Bioactivity Investigation of Novel 2-({2-[(Dialkylamino) Methyl] Quinazolin-4-one-3-yl} Methyl) Benzonitrile Derivatives as Dipeptidyl Peptidase-4 Inhibitory Agent - PMC. Available from: [Link]

-

Quinazoline synthesis - Organic Chemistry Portal. Available from: [Link]

-

Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal. Available from: [Link]

-

DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. Available from: [Link]

-

Steps involved in synthesis of 3-(benzylideneamino)-2-phenyl quinazolin-4(3H). Available from: [Link]

-

3 - CHEMISTRY & BIOLOGY INTERFACE. Available from: [Link]

-

A short review on synthetic strategies towards quinazoline based anticancer drugs - arkat usa. Available from: [Link]

-

Green Process for the Synthesis of 3-Amino-2-methyl-quinazolin-4(3H)-one Synthones and Amides Thereof:DNA Photo-Disruptive and Molecular Docking Studies - MDPI. Available from: [Link]

-

Synthesis and Applications of Quinazoline Derivatives | Open Access Journals. Available from: [Link]

-

Acid-Mediated Cyclization of 3-Benzoyl-2-cyanobutylonitrile to 2-Amino-4-methyl-5-phenyl-3-furonitrile. Available from: [Link]

-

Intramolecular cyclization of N-aryl amides for the synthesis of 3-amino oxindoles. Available from: [Link]

-

Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities - PMC. Available from: [Link]

-

Synthesis of 3-Amino-5-fluoroalkylfurans by Intramolecular Cyclization. Available from: [Link]

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. Available from: [Link]

-

4(3H)-Quinazolinone Derivatives: Syntheses, Physical Properties, Chemical Reaction, and Biological - SciSpace. Available from: [Link]

-

Synthesis of 3-Amino-4-substituted Monocyclic ß-Lactams—Important Structural Motifs in Medicinal Chemistry - PMC. Available from: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Recent advances in the biological activity of quinazoline - Int J Pharm Chem Anal [ijpca.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. arkat-usa.org [arkat-usa.org]

- 5. cbijournal.com [cbijournal.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. acgpubs.org [acgpubs.org]

Using 3-Amino-4-(ethylamino)benzonitrile as a hair dye coupler intermediate

Executive Summary

This technical guide outlines the protocol for utilizing 3-Amino-4-(ethylamino)benzonitrile (CAS 143174-02-1) as a coupler intermediate in oxidative hair coloring formulations. Unlike traditional meta-substituted couplers (e.g., resorcinol, m-aminophenol), this benzonitrile derivative offers a unique donor-acceptor motif (cyano-acceptor, amino-donors) that facilitates the development of vibrant, chromatically stable indoamine dyes.

This document provides a self-validating workflow for researchers to:

-

Validate Raw Material Purity using HPLC.

-

Formulate a stable oxidative cream base.

-

Execute Oxidative Coupling with primary intermediates (e.g., PPD/PTD).

-

Quantify Color Deposition via CIELAB colorimetry.

Chemical Identity & Mechanism of Action

Compound: this compound CAS: 143174-02-1 Role: Secondary Intermediate (Coupler) Molecular Weight: ~161.20 g/mol

Mechanistic Pathway

In oxidative dyeing, the permanent color is generated in situ within the hair cortex. The process relies on the oxidation of a primary intermediate (Developer) by hydrogen peroxide to form a reactive quinone diimine (QDI).[1][2] This electrophilic QDI then attacks the nucleophilic coupler.

For this compound:

-

Activation: The ethylamino and amino groups activate the benzene ring.

-

Coupling: The QDI attacks the most electron-rich position (typically C-2 or C-6, ortho to the amino groups) to form a leuco-dye.

-

Chromophore Formation: The leuco-dye is further oxidized to the final colored indoamine or indophenol complex. The nitrile group (electron-withdrawing) at the C-1 position induces a bathochromic shift, enhancing color intensity and stability against fading (wash/UV).

Figure 1: Oxidative coupling pathway generating the final chromophore inside the hair shaft.

Protocol 1: Raw Material Qualification (HPLC)